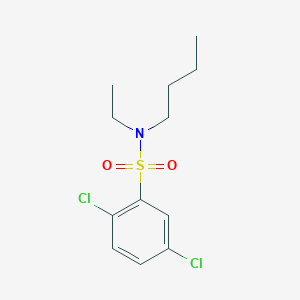
N-(3,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as DPTH, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. DPTH belongs to the class of hydrazinecarbothioamide compounds, which have been studied for their diverse biological activities. In
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Several studies have focused on the synthesis and biological evaluation of sulfonamide, triazole, thiadiazole, and pyrazole derivatives, which share functional or structural similarities with N-(3,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. For instance, Fahim and Shalaby (2019) investigated novel benzenesulfonamide derivatives for their in vitro antitumor activity, highlighting the potential of these compounds in cancer research (Fahim & Shalaby, 2019). Similarly, derivatives of hydrazinecarbothioamide have been synthesized and evaluated for antioxidant, antibacterial, and antifungal activities, suggesting their applicability in the development of new therapeutic agents (Barbuceanu et al., 2014).
Corrosion Inhibition
The corrosion inhibition properties of thiosemicarbazides for mild steel in acidic media have been explored by Ebenso et al. (2010), indicating the potential of such compounds in protecting metals from corrosion (Ebenso, Isabirye, & Eddy, 2010). This research suggests that derivatives of this compound could serve as effective corrosion inhibitors, contributing to the development of more durable and longer-lasting materials.
Advanced Material Science
Research into the photophysical properties of N,N'-disubstituted-dihydrodibenzo[a,c]phenazines, which can be considered structurally related to the target compound, has demonstrated wide-tuning emission from red to deep blue and white light generation. This highlights the potential of such compounds in the development of new materials for optoelectronic applications, including OLEDs and sensors (Zhang et al., 2015).
Antimicrobial and Antifungal Candidates
The design and synthesis of pyrazole carbothioamide derivatives have been investigated for their antimicrobial and antifungal activities, providing a foundation for the development of new antimicrobial agents to combat infectious diseases (2021).
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-phenylpropanoylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-13-10-14(2)12-16(11-13)19-18(23)21-20-17(22)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMSVIBGOZMXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B4579923.png)
![1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4579936.png)


![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4579944.png)



![methyl 4-(4-methylphenyl)-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4579981.png)
![N-[4-(aminocarbonyl)phenyl]-2,5-difluorobenzamide](/img/structure/B4580002.png)

![N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4580018.png)